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molecular formula C14H21NO4 B3125624 tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate CAS No. 327183-29-9

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Cat. No. B3125624
M. Wt: 267.32 g/mol
InChI Key: VOZHLRKJFHTWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166632B2

Procedure details

A stirred solution of N-tert-butoxycarbonyl-anisidine (431 g, 1.93 mol) in ether (2 L) under an argon atmosphere was cooled to −20° C. A solution of tert-butyllithium (1.7 M, hexanes, 2.5 L, 4.25 mol) was added dropwise and the reaction was stirred for 3 h at −20° C. The reaction was cooled to −50° C. and ethylene oxide (136 g, 3.09 mol) was added dropwise. The reaction was warmed to 0° C. over 1 h and then stirred at room temperature for 1 h. The reaction was poured onto saturated aqueous ammonium chloride solution (2.5 L) and the mixture was extracted with ether (3×2.5 L). The organic extracts were combined and concentrated in vacuo to afford a pale yellow oil which was purified by column chromatography [SiO2; heptane-ethyl acetate (5:1)] to afford the title compound (176 g, 37%) as a yellow crystalline solid; NMR (400 MHz, CDCl3) δH 1.51 (9H, br s), 2.91 (2H, t, J 6.0 Hz), 3.79 (3H, s), 3.87 (2H, q, J 5.0 Hz, 10.5 Hz), 6.64 (1H, d, J 8.0 Hz), 7.18 (1H, t, J 9.0 Hz), 7.38 (1H, m), 7.55 (1H, br s); IR νmax (Nujol)/cm−1 3407, 3212, 2955, 2854, 1721, 1592, 1508, 1476, 1438, 1370, 1267, 1234, 1162, 1047 and 773.
Quantity
431 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two
Quantity
136 g
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
reactant
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:16]=[CH:15][C:12]([O:13]C)=[CH:11][CH:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:17]([Li])(C)(C)C.[CH2:22]1[O:24][CH2:23]1.[Cl-].[NH4+]>CCOCC>[OH:13][CH2:12][CH2:15][C:16]1[C:23]([O:24][CH3:22])=[CH:17][CH:11]=[CH:10][C:9]=1[NH:8][C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
431 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC=C(OC)C=C1
Name
Quantity
2 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
136 g
Type
reactant
Smiles
C1CO1
Step Four
Name
Quantity
2.5 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 3 h at −20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to −50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 0° C. over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×2.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography [SiO2; heptane-ethyl acetate (5:1)]

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCC1=C(NC(=O)OC(C)(C)C)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 176 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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